molecular formula C12H10N4O B8716117 (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol

(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol

Cat. No. B8716117
M. Wt: 226.23 g/mol
InChI Key: XTDBTJLVLFPBEZ-UHFFFAOYSA-N
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Patent
US08022206B2

Procedure details

A suspension of (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol (0.289 mmol, 1 eq), phenylboronic acid (0.665 mmol, 2.3 eq), Pd(PPh3)4 (45.9 mg, 0.0405 mmol, 14 mol %), and K2CO3 (132 mg, 0.955 mmol, 3.3 eq) in a 4:1 ratio of dioxane (4 mL) to H2O (1 mL) was evacuated and charged with nitrogen several times. The reaction sample was then heated conventionally at 85° C. for 1 h. CH2Cl2 and H2O were added and a standard aqueous workup was performed. The crude material was purified by pTLC [Silicycle, 1000 μM, 20×20 plate], which required two developments in a 3% MeOH in EtOAc solvent system. 1H NMR (400 MHz, CDCl3): δ=1.69 (br s, 1H), 5.35 (s, 2H), 7.56-7.60 (m, 3H), 7.64 (d, J=9.6 Hz, 1H), 7.97-8.02 (m, 2H), 8.22 (d, J=9.6 Hz, 1H). MS (ES+): m/z 227.08 (100) [MH+]. HPLC: tR=2.42 min (ZQ3, polar—5 min).
Quantity
0.289 mmol
Type
reactant
Reaction Step One
Quantity
0.665 mmol
Type
reactant
Reaction Step One
Name
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
45.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH2:11][OH:12])=[N:9][N:10]=2)[N:7]=1.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+].O1CCOCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[C:13]1([C:2]2[CH:3]=[CH:4][C:5]3[N:6]([C:8]([CH2:11][OH:12])=[N:9][N:10]=3)[N:7]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4,^1:37,39,58,77|

Inputs

Step One
Name
Quantity
0.289 mmol
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=NN2)CO
Name
Quantity
0.665 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
132 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
45.9 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
ADDITION
Type
ADDITION
Details
charged with nitrogen several times
ADDITION
Type
ADDITION
Details
CH2Cl2 and H2O were added
CUSTOM
Type
CUSTOM
Details
The crude material was purified by pTLC [Silicycle, 1000 μM, 20×20 plate], which
CUSTOM
Type
CUSTOM
Details
5 min
Duration
5 min

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=CC=2N(N1)C(=NN2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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